![molecular formula C63H88CoN14O14P B602365 8-epi-Cyanocobalamin CAS No. 41325-63-7](/img/structure/B602365.png)
8-epi-Cyanocobalamin
Overview
Description
8-epi-Cyanocobalamin is a derivative of Vitamin B12 . It is a water-soluble vitamin with a key role in the normal functioning of the brain and nervous system, and for the formation of blood . It is also known as 8-Epicobalamine and Cyano-8-epicobalamin .
Synthesis Analysis
The synthesis of Vitamin B12, which 8-epi-Cyanocobalamin is a derivative of, was accomplished in 1973 by a grand collaboration between R. B. Woodward’s group at Harvard University (USA) and A. Eschenmoser’s group, Swiss Federal Institute of Technology (ETH), Zürich, Switzerland . It took about twelve years and more than two dozen senior scientists to complete this gigantic task .
Molecular Structure Analysis
The molecular formula of 8-epi-Cyanocobalamin is C63H88CoN14O14P . It has a molecular weight of 1355.365 . The structure of 8-epi-Cyanocobalamin is composed of a corrin ring with a cobalt ion in the center .
Chemical Reactions Analysis
The determination of 8-epi-Cyanocobalamin is important, but can be challenging largely because of its chemical instability and the complexity of the matrices in which it is usually found . An HPLC analysis method has been developed for the determination of cyanocobalamin and to investigate its stability .
Physical And Chemical Properties Analysis
8-epi-Cyanocobalamin has a molecular weight of 1355.365 . It has a molecular formula of C63H88CoN14O14P . The exact physical properties such as density, boiling point, and melting point are not available .
Scientific Research Applications
Role in DNA Stability
Cyanocobalamin plays a key role in DNA stability . Research indicates that vitamin B12 deficiency leads to indirect DNA damage, and vitamin B12 supplementation may reverse this effect . Vitamin B12 acts as a cofactor for enzymes such as methionine synthase and methylmalonyl-CoA mutase, which are involved in DNA methylation and nucleotide synthesis . These processes are essential for DNA replication and transcription, and any impairment can result in genetic instability .
Antioxidant Properties
In addition to its role in DNA stability, Cyanocobalamin has antioxidant properties that help protect DNA from damage caused by reactive oxygen species . This protection is achieved by scavenging free radicals and reducing oxidative stress .
Generation of DNA-damaging Radicals
Apart from their protective functions, cobalamins can also generate DNA-damaging radicals in vitro that can be useful in scientific research . This property can be harnessed in various fields of research, including cancer research and studies on DNA repair mechanisms .
Use as Vectors for Xenobiotics
Research is also being conducted on the use of vitamin B12 in medicine as vectors for xenobiotics . This involves using the compound to transport drugs or other foreign substances into the body, potentially improving the efficacy of certain treatments .
Role in the Synthesis of Nucleotides
Cyanocobalamin acts as a cofactor for enzymes involved in the synthesis of nucleotides . This is crucial for the replication and transcription of DNA, and any disruption in these processes can lead to genetic instability .
Stability in Various Environmental Factors
The effective quantity of vitamin B12 depends on the stability of the different forms . Research has been conducted on their main reactivity and stability under exposure to various environmental factors (e.g., temperature, pH, light) and the presence of some typical interacting compounds (oxidants, reductants, and other water-soluble vitamins) .
Mechanism of Action
Target of Action
Cyanocobalamin, also known as Vitamin B12, is a coenzyme for various metabolic functions, including fat and carbohydrate metabolism and protein synthesis . It is used in cell replication and hematopoiesis
Mode of Action
The mode of action of Cyanocobalamin involves forming red blood cells by a process called erythropoiesis. This is achieved by converting a substance called methylmalonyl-CoA to succinyl-CoA
Biochemical Pathways
Cyanocobalamin is converted in tissues to active coenzymes, methylcobalamin and deoxyadenosylcobalamin . It undergoes some enterohepatic recycling
Pharmacokinetics
The pharmacokinetics of Cyanocobalamin involve absorption from the terminal ileum, which requires the presence of calcium and gastric “intrinsic factor” to transfer the compound across the intestinal mucosa . It is principally stored in the liver and bone marrow, and also in the kidneys and adrenals . It is excreted in urine (50% to 98%, unchanged drug)
Result of Action
The result of Cyanocobalamin’s action is the prevention of pernicious anemia, vitamin B12 deficiency due to dietary deficiencies, gastrointestinal malabsorption, folic acid deficiency, parasitic infestation, inadequate secretion of intrinsic factor, and inadequate utilization of B12
Action Environment
Environmental factors can influence the action, efficacy, and stability of Cyanocobalamin. For example, dietary intake, genetic factors, poverty, low consumption of animal-derived foods, geohelminth infection, and vitamin A and folate status can affect vitamin B12 status
Safety and Hazards
Future Directions
Cyanocobalamin, which 8-epi-Cyanocobalamin is a derivative of, is mainly used in fortified foods and supplements for humans and animals because it is the most stable analogue compared with other cobalamins . Future research may focus on the development of more stable and efficient forms of Vitamin B12 for medical and dietary use.
properties
IUPAC Name |
cobalt(3+);3-[(1R,2S,3S,5Z,7S,8R,9Z,13S,17R,18R)-2,7,18-tris(2-amino-2-oxoethyl)-17-[3-[[(2R)-2-[[(2R,3S,4R,5S)-5-(5,6-dimethyl-3H-benzimidazol-1-ium-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxypropyl]amino]-3-oxopropyl]-3,13-bis(3-imino-3-oxidopropyl)-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanimidate;cyanide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H90N13O14P.CN.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;1-2;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);;/q;-1;+3/p-2/t31-,34+,35-,36-,37+,41-,52-,53-,56?,57+,59-,60+,61+,62+;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDJOLVPMNUYSCM-KYGGNWNPSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)[N+](=CN2)C3C(C(C(O3)CO)OP(=O)(O)OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=CC8=NC(=C(C4=N5)C)C(C8(C)C)CCC(=N)[O-])N7)CCC(=N)[O-])(C)CC(=O)N)C)CCC(=N)[O-])(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)[N+](=CN2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)(O)O[C@H](C)CNC(=O)CC[C@@]4([C@H](C5[C@]6([C@@]([C@@H](C(=N6)/C(=C\7/[C@@]([C@H](/C(=C/C8=NC(=C(C4=N5)C)[C@H](C8(C)C)CCC(=N)[O-])/N7)CCC(=N)[O-])(C)CC(=O)N)/C)CCC(=N)[O-])(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H88CoN14O14P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1355.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
41325-63-7 | |
Record name | 8-epi-Cyanocobalamin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14092 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Q & A
Q1: How does the structural difference between cyanocobalamin and cyano-8-epicobalamin manifest in their spectroscopic properties?
A1: NMR spectroscopy reveals distinct differences between CNCbl and CN-8-epiCbl. Notably, significant chemical shift variations are observed not only in the B ring (the site of epimerization) but also across the corrin ring system, indicating a global conformational impact. [] This suggests that the C8 epimerization affects the overall molecular shape and electronic environment of CN-8-epiCbl. Furthermore, analysis of amide proton chemical shift thermal gradients provides evidence for intramolecular hydrogen bonding in CN-8-epiCbl, a feature absent in CNCbl. [] This highlights how even subtle structural changes can influence molecular interactions.
Q2: How does the epimerization at the C8 position affect the crystal structure of cyano-8-epicobalamin compared to cyanocobalamin?
A2: X-ray crystallography reveals that the most prominent structural difference lies in the orientation of the d side chain at the C8 position. In CNCbl, it adopts a "downwardly" axial position, while in CN-8-epiCbl, it takes on a pseudo-equatorial orientation. [] This altered side chain orientation has cascading effects on the overall molecule. The B pyrrole ring in CN-8-epiCbl exhibits a ~5° twist, and the axial benzimidazole moiety tilts ~7° towards the A and D rings. [] Furthermore, the corrin macrocycle in CN-8-epiCbl displays a more pronounced fold (23.8°) along the Co … C10 axis compared to CNCbl (17.7°). [] These observations underline the significant impact of the C8 epimerization on the three-dimensional structure of CN-8-epiCbl.
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